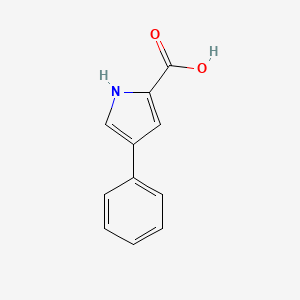

4-phenyl-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTKWYVBYDXQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyrrole Scaffolds in Chemical and Biological Research

The pyrrole (B145914) scaffold is a cornerstone in the architecture of numerous molecules essential to life and medicine. researchgate.netbiolmolchem.com Its presence in natural products, pharmaceuticals, and functional materials underscores its remarkable versatility and importance. researchgate.netbiolmolchem.com

Pyrrole derivatives are known to exhibit a wide spectrum of physiological activities, making them attractive templates for drug discovery. nih.gov The inherent aromaticity of the pyrrole ring allows it to interact with various biological targets, and its structure can be readily modified to fine-tune its pharmacological properties. mdpi.com This has led to the development of a multitude of pyrrole-containing compounds with diverse therapeutic applications. rsc.org

The broad biological relevance of the pyrrole scaffold is evidenced by its incorporation into a variety of approved drugs. rsc.org These include agents with antipsychotic, β-adrenergic antagonist, anxiolytic, and anticancer properties. rsc.org The ability of the pyrrole nucleus to serve as a pharmacophore, the essential molecular features responsible for a drug's pharmacological activity, has cemented its status as a privileged structure in medicinal chemistry. nih.gov

The following table summarizes the diverse biological activities associated with pyrrole-containing compounds, as reported in various research studies:

| Biological Activity | Therapeutic Area |

| Antibacterial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antifungal | Infectious Diseases |

| Antiprotozoal | Infectious Diseases |

| Antimalarial | Infectious Diseases |

| Enzyme Inhibition | Various |

This table is generated based on information from multiple sources. researchgate.netnih.govrsc.org

An Overview of Research Trajectories for 4 Phenyl 1h Pyrrole 2 Carboxylic Acid

Condensation-Based Synthetic Approaches

Condensation reactions are fundamental in heterocyclic chemistry, providing powerful tools for ring construction. These methods typically involve the formation of carbon-nitrogen bonds through the reaction of carbonyl compounds with amine derivatives, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Phenylhydrazine-α,β-Unsaturated Carbonyl Condensation

The condensation of hydrazine derivatives with carbonyl compounds is a well-established method for synthesizing nitrogen-containing heterocycles. While the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds, such as chalcones, is classically associated with the synthesis of pyrazolines, these synthons are also pivotal in building pyrrole frameworks. wikipedia.orgmdpi.com Chalcones, which are α,β-unsaturated ketones, can be synthesized via aldol condensation and serve as versatile precursors for various heterocyclic compounds, including pyrroles. mdpi.commdpi.com

One of the foundational, though often harsh, methods related to this approach is the Piloty-Robinson pyrrole synthesis, which converts ketone-derived azines (formed from ketones and hydrazine) into pyrroles under strongly acidic conditions at high temperatures. researchgate.net This reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the N,N'-diacyl hydrazine intermediate. researchgate.net While historically significant, its application can be limited by the severe conditions required. Modern variations, including microwave-assisted protocols, have been developed to improve yields and reduce reaction times for related transformations. nih.gov

Pyrrole Derivative and Aromatic Amine/Aldehyde Condensation

The construction of the pyrrole ring often involves the condensation of primary amines with 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr synthesis. nih.govwikipedia.org This method is one of the most versatile and widely used approaches for preparing N-substituted pyrroles. nih.gov The reaction mechanism involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group, followed by a second attack on the other carbonyl to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to the pyrrole. wikipedia.org

A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be used in the Paal-Knorr synthesis. alfa-chemistry.com The reaction is typically catalyzed by protic or Lewis acids, but can also proceed under neutral conditions in boiling water, highlighting a green chemistry approach. nih.govalfa-chemistry.com While this method builds the pyrrole ring from acyclic precursors rather than modifying an existing pyrrole with an amine or aldehyde, it represents a core condensation strategy where an amine is a key building block.

Furthermore, multi-component reactions offer an efficient pathway to highly substituted pyrroles. For instance, a four-component reaction involving an amine, an aldehyde, nitromethane, and a β-dicarbonyl compound has been developed for the synthesis of functionalized pyrrole derivatives.

Bio-feedstock Based Synthesis Routes for Pyrrole Carboxylic Acids

In the pursuit of sustainable chemical manufacturing, significant efforts have been directed toward synthesizing platform chemicals from renewable biomass. Pyrrole-2-carboxylic acid (PCA), the parent acid of the target compound, has been successfully synthesized from bio-feedstocks. wikipedia.org One promising route involves the reaction of D-glucosamine, which can be derived from chitin, with pyruvic acid, which is accessible from cellulose. wikipedia.org This approach combines molecules from two distinct biomass sources to optimize atom economy. wikipedia.org

The synthesis was optimized by screening various reaction parameters, including temperature and reaction time. The highest yield of PCA was achieved under specific conditions, as detailed in the table below.

| Parameter | Condition | Resulting PCA Yield | Reference |

|---|---|---|---|

| Temperature | 100 °C | 50% | wikipedia.org |

| Base | LiOH (12 equiv.) | - | wikipedia.org |

| Reactant Ratio | D-glucosamine HCl:Pyruvic Acid (1:6) | - | wikipedia.org |

| Solvent | H₂O | - | wikipedia.org |

This bio-based synthesis provides a sustainable pathway to the core pyrrole-2-carboxylic acid structure, which can then be further functionalized to produce derivatives like this compound. wikipedia.org

Cyclization Reactions in this compound Synthesis

Cyclization reactions are central to the formation of the pyrrole ring. The Hantzsch pyrrole synthesis is a classic and effective method that involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgresearchgate.net This multicomponent reaction assembles the pyrrole ring in a single step. The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the substituted pyrrole. wikipedia.org This method has been adapted for solid-phase synthesis to produce libraries of pyrrole-3-carboxamides. nih.gov

Another powerful cyclization strategy involves the reaction of an α,β-unsaturated carbonyl intermediate (chalcone) with p-toluenesulfonylmethyl isocyanide (TosMIC). mdpi.com A one-pot reaction starting from acetophenone and benzaldehyde can produce a chalcone intermediate, which then reacts with the TosMIC anion under basic conditions to yield a 3-benzoyl-4-phenyl-1H-pyrrole. mdpi.com This highlights a pathway to a 4-phenyl substituted pyrrole core.

A highly effective modern approach to synthesizing the specific this compound framework involves a Suzuki coupling reaction. biomedres.us This strategy builds the target molecule by creating the key carbon-carbon bond between the pyrrole ring and the phenyl group at a late stage. The synthesis starts with a commercially available pyrrole ester, which is first functionalized and then coupled with phenylboronic acid.

The key steps are outlined below:

N-Benzylation: Commercially available ethyl 4-bromo-1H-pyrrole-2-carboxylate is N-benzylated using 4-chlorobenzylchloride. biomedres.us

Suzuki Coupling: The resulting ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group at the C4 position. biomedres.us

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid using a base like lithium hydroxide (LiOH), which furnishes the desired product. biomedres.us

| Step | Reactants | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1. N-Benzylation | Ethyl 4-bromo-1H-pyrrole-2-carboxylate, 4-Chlorobenzylchloride | Cs₂CO₃, DMF | Ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate | biomedres.us |

| 2. Suzuki Coupling | Ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate, Phenylboronic acid | Pd(dppf)Cl₂, KOAc | Ethyl 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylate | biomedres.us |

| 3. Hydrolysis | Ethyl 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylate | LiOH, THF/H₂O/EtOH | 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylic acid | biomedres.us |

Functional Group Transformation Strategies

Functional group transformations are essential for elaborating the pyrrole core and introducing desired substituents. These strategies can be employed either before or after the formation of the heterocyclic ring.

Electrophilic Aromatic Substitution for Pyrrole Functionalization

Pyrrole is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution reactions. biosynth.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its nucleophilicity compared to benzene. nih.gov Substitution typically occurs at the C2 (α) position because the carbocation intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures).

While classical electrophilic substitution is common, modern cross-coupling reactions have become a primary tool for the functionalization of pyrrole rings, particularly for introducing aryl groups. The Suzuki coupling described previously is a prime example of such a functionalization. biomedres.us In that synthesis, a bromo-substituted pyrrole serves as the electrophilic partner for the organoboron nucleophile. This palladium-catalyzed cross-coupling provides a reliable and high-yielding method to install the phenyl group at the C4 position, a key structural feature of the target molecule. biomedres.us This demonstrates a powerful functional group transformation strategy on a pre-formed pyrrole ring. biomedres.us

Carboxylation Reactions

Direct carboxylation of a pre-formed 4-phenyl-1H-pyrrole is a challenging but desirable synthetic step. More commonly, the carboxyl group is introduced at an earlier stage of the synthesis, often in a protected ester form. However, research into direct C-H carboxylation is an active field. One emerging strategy involves enzymatic CO2 fixation. For instance, studies have shown that pyrrole can be converted to pyrrole-2-carbaldehyde in a one-pot reaction, which could then be oxidized to the corresponding carboxylic acid. mdpi.com While this specific enzymatic system suffers from low yield due to product instability, it highlights the potential of biocatalysis. mdpi.com Another biosynthetic approach uses precursors like N-acetylglucosamine to form 4-acetamidepyrrole-2-carboxylic acid through several enzymatic steps. nih.gov These biological and bio-inspired methods represent a frontier in the synthesis of pyrrole carboxylic acids, aiming for greener and more direct routes. nih.govresearchgate.net

Hydrolysis of Ester Precursors to this compound

A common and highly effective method for obtaining this compound is the hydrolysis of its corresponding ester precursors. This step is typically the final stage in a multi-step synthesis. Alkaline hydrolysis, or saponification, is frequently employed due to its high efficiency and generally clean conversion. wjec.co.uk

For example, 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylic acid can be synthesized from its ethyl ester precursor with a 95% yield. biomedres.us The reaction involves dissolving the ester in a solvent system like tetrahydrofuran (THF), water, and ethanol, followed by the addition of an aqueous solution of a base such as lithium hydroxide (LiOH). biomedres.us The mixture is stirred at room temperature for an extended period, typically 16 hours, to ensure complete hydrolysis. biomedres.us Following the reaction, acidification with a strong acid like HCl is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product. biomedres.uswjec.co.uk

Tert-butyl esters are also used as protecting groups for the carboxylic acid and can be removed under acidic conditions. nih.gov This versatility allows for synthetic strategies where the ester must remain intact during base-catalyzed steps. The hydrolysis of these precursors is a robust and reliable method for the final production of the target acid. nih.govnih.gov

| Ester Precursor | Reagents and Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ethyl 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylate | LiOH, H₂O, Room Temperature, 16 h | THF, H₂O, EtOH | 95% | biomedres.us |

| Generic Pyrrole tert-Butyl Ester | HBr (generated in situ), High Temperature | Continuous Flow Reactor | Good | nih.gov |

| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 10 M NaOH, 90 °C, 3 h | EtOH | 76% | nih.gov |

Suzuki Coupling in this compound Derivatives Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of this compound derivatives, providing a powerful method for forming the crucial carbon-carbon bond between the pyrrole ring and the phenyl group. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrrole (e.g., a bromo-pyrrole) with phenylboronic acid. biomedres.usnih.gov

In a representative synthesis, ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate is reacted with phenylboronic acid. biomedres.us The reaction is carried out in a solvent such as 1,4-dioxane in the presence of a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate (KOAc). biomedres.us The mixture is degassed and heated to high temperatures (e.g., 120°C) to facilitate the coupling, though this particular reaction has been reported with a low yield of 29%. biomedres.us

Alternatively, the coupling can be performed on a borylated pyrrole substrate with an aryl halide. nih.gov For instance, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate can be coupled with various aryl bromides using a Pd(OAc)₂/SPhos catalyst system, achieving good to excellent yields. nih.gov The choice of catalyst, base, and solvent system is critical for optimizing the reaction's success. nih.govresearchgate.net

| Pyrrole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane/H₂O | 29% | biomedres.us |

| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 61% | nih.gov |

| Methyl 5-(boronic ester)-1H-pyrrole-2-carboxylate | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂/SPhos | - | - | 71% | nih.gov |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | researchgate.net |

N-Alkylation/Arylation Strategies for Pyrrole Derivatives

Modification of the pyrrole nitrogen is a common strategy to introduce structural diversity and modulate the properties of this compound derivatives. N-alkylation and N-arylation reactions are employed to attach various substituents to the nitrogen atom of the pyrrole ring.

N-alkylation is often achieved by reacting the NH-pyrrole with an alkyl halide in the presence of a base. For instance, ethyl 4-bromo-1H-pyrrole-2-carboxylate can be N-benzylated using 4-chlorobenzyl chloride with cesium carbonate (Cs₂CO₃) as the base in a solvent like dimethylformamide (DMF). biomedres.us The reaction proceeds at a moderate temperature (60°C) to furnish the N-substituted product in high yield (85%). biomedres.us

N-arylation of pyrroles can be more challenging but is achievable using transition-metal-catalyzed methods, such as copper-catalyzed Ullmann-type reactions, or under transition-metal-free conditions. researchgate.netnih.gov A ligand-free, copper-catalyzed method has been developed for the N-arylation of pyrrole with aryl iodides, offering a simple and inexpensive route to N-aryl pyrroles. researchgate.net Another approach utilizes o-silylaryl triflates in the presence of cesium fluoride (CsF) for a transition-metal-free N-arylation, which tolerates a variety of functional groups and proceeds under mild conditions. nih.govnih.gov

Regioselective Synthesis and Control in Pyrrole Derivatization

Controlling the position of substituents on the pyrrole ring, known as regioselectivity, is paramount for the synthesis of specific isomers like this compound. Various strategies have been developed to direct functionalization to desired positions.

One powerful technique involves the use of directing groups. For example, a trimethylsilyl group can act as an effective ipso-directing group. nih.gov A pyrrole ring protected and substituted with trimethylsilyl groups can undergo highly regioselective mono-iodination. This iodinated intermediate can then participate in palladium-catalyzed cross-coupling reactions to introduce a substituent at a specific position. The process can be repeated to install a second, different substituent, allowing for the synthesis of unsymmetrically disubstituted pyrroles. nih.gov The choice of the nitrogen protecting group is crucial, with a 1-(p-toluenesulfonyl) group proving to be superior as it can be readily removed after the desired substitutions are complete. nih.gov

Another approach is the regioselective C-H borylation of the pyrrole ring. Iridium-catalyzed borylation of methyl 1H-pyrrole-2-carboxylate has been shown to selectively occur at the C5 position, yielding a stable pyrrole boronic ester. nih.gov This intermediate can then be used in Suzuki coupling reactions to introduce a wide range of aryl or heteroaryl groups at the C5 position, demonstrating excellent regiochemical control. nih.gov

Optimization of Synthetic Yields and Purity

Achieving high yields and purity is a central goal in the synthesis of this compound and its derivatives. Optimization involves a systematic variation of reaction parameters such as catalysts, solvents, bases, temperature, and reaction time.

In Suzuki cross-coupling reactions, the choice of the palladium catalyst and ligands is critical. Screening different catalysts, such as Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂, can significantly impact the yield of the desired arylated pyrrole. nih.govresearchgate.net For instance, in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂ was found to be the best choice, affording the product in high yield after only two hours. researchgate.net

The final hydrolysis step is also subject to optimization. While the use of LiOH in a THF/water/ethanol mixture at room temperature for 16 hours gives a 95% yield, other conditions can be explored. biomedres.us For example, using 10 M NaOH in ethanol at 90°C for a shorter duration of 3 hours has been effective for the hydrolysis of other pyrrole esters. nih.gov

Table of Compounds

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₁₁H₉NO₂ | Target Compound |

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | C₇H₈BrNO₂ | Starting Material |

| 4-chlorobenzyl chloride | C₇H₆Cl₂ | N-Alkylation Reagent |

| Ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate | C₁₄H₁₃BrClNO₂ | Intermediate |

| Phenylboronic acid | C₆H₇BO₂ | Suzuki Coupling Partner |

| Ethyl 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylate | C₂₀H₁₈ClNO₂ | Ester Precursor |

| Lithium hydroxide | LiOH | Hydrolysis Reagent (Base) |

| 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylic acid | C₁₈H₁₄ClNO₂ | Derivative of Target Compound |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | C₁₂H₁₈BNO₄ | Borylated Intermediate |

| 4-acetamidepyrrole-2-carboxylic acid | C₇H₈N₂O₃ | Biosynthetic Product |

| 1-(p-toluenesulfonyl)-pyrrole | C₁₁H₁₁NO₂S | N-Protected Intermediate |

Chemical Reactivity and Derivatization Strategies for 4 Phenyl 1h Pyrrole 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a multitude of chemical modifications, including esterification, amide bond formation, decarboxylation, and conversion to other functional groups like amines or bioisosteric replacements.

Esterification Reactions of 4-Phenyl-1H-pyrrole-2-carboxylic Acid

Esterification is a fundamental transformation of carboxylic acids. For pyrrole-2-carboxylic acids, this can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

Another effective method for preparing esters from pyrrole (B145914) carboxylic acids involves the use of thionyl chloride (SOCl2) and a dry alcohol, such as methanol or ethanol. sunderland.ac.uk This method proceeds via the formation of a more reactive acyl chloride intermediate, which then readily reacts with the alcohol. For instance, the synthesis of methyl and ethyl esters of 3,5-dichloro-4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid has been successfully achieved using this protocol. sunderland.ac.uk

Table 1: Common Reagents for Esterification

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol |

Amide Formation via Carboxylic Acid Activation from this compound

Amide bond formation is one of the most crucial reactions in medicinal chemistry. nih.gov Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. khanacademy.org Therefore, the carboxylic acid moiety of this compound must first be "activated". This is typically accomplished by using coupling agents or by converting the carboxylic acid into a more reactive derivative like an acid chloride or acid anhydride. nih.govkhanacademy.orgrsc.org

A wide variety of coupling reagents are available for this purpose. Reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), facilitate the formation of an active ester intermediate, which is then readily attacked by an amine to form the desired amide. google.comrsc.org For example, TBTU has been used in the synthesis of oroidin alkaloids, which feature a pyrrole carboxamide core. rsc.org The key step in the synthesis of related compounds like sunitinib also involves the amidation of a pyrrole carboxylic acid derivative. google.com

Table 2: Selected Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive (Optional) | Description |

|---|---|---|

| Thionyl Chloride (SOCl₂) | None | Converts the carboxylic acid to a highly reactive acid chloride. rsc.org |

| EDCI | HOBt, DMAP | A carbodiimide-based reagent that is widely used and generates a urea byproduct. google.com |

| TBTU | Base (e.g., DIPEA) | An efficient uronium-based coupling agent. rsc.org |

Decarboxylation Studies of Pyrrole Carboxylic Acids

The decarboxylation of pyrrole-2-carboxylic acid, the parent compound of the title molecule, has been a subject of detailed mechanistic investigation. It is known to undergo decarboxylation under acidic conditions. nih.govcdnsciencepub.com The reaction is first-order with respect to the substrate at a fixed pH, and the rate increases significantly as the acidity of the solution increases. cdnsciencepub.comresearchgate.net

Mechanistic studies, including kinetic isotope effects, suggest that the species undergoing decarboxylation is the carboxylate ion that has been protonated at the C2 position of the pyrrole ring. cdnsciencepub.com This intermediate can be formed either by the protonation of the carboxylate anion or by the ionization of the ring-protonated carboxylic acid. cdnsciencepub.com At low acidity, the ring protonation is the rate-determining step. cdnsciencepub.com

Further studies have shown that in strongly acidic solutions, the decarboxylation does not proceed by the direct elimination of CO₂. Instead, it follows an associative mechanism involving the addition of a water molecule to the carboxyl group of the protonated pyrrole. nih.govchempedia.info This leads to the formation of pyrrole and protonated carbonic acid, which subsequently dissociates into H₃O⁺ and carbon dioxide. nih.govchempedia.info Theoretical calculations support that the initial protonation can occur at either the α-carbon atom or the carboxyl oxygen atom, with the subsequent formation of a four-membered ring transition state being the rate-determining step. sciengine.com

Conversion of Carboxylic Acid Group to Aliphatic Amines

The conversion of the carboxylic acid group in this compound to an aliphatic amine, such as an aminomethyl group, is a multi-step process. A common synthetic route involves first converting the carboxylic acid to a primary amide, as described in section 3.1.2, and then reducing the amide. youtube.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, which reduces the carbonyl group of the amide completely to a methylene (B1212753) group (CH₂).

Alternatively, rearrangement reactions can be employed. In the Curtius rearrangement, the carboxylic acid is converted to an acyl azide, typically via the corresponding acid chloride or by using a reagent like diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be hydrolyzed to yield the primary amine, which will have one less carbon atom than the starting carboxylic acid. Similar transformations include the Hofmann rearrangement (starting from a primary amide) and the Schmidt reaction (reacting the carboxylic acid directly with hydrazoic acid).

Bioisosteric Replacement of Carboxyl Groups (e.g., with Tetrazoles)

In medicinal chemistry, a carboxylic acid group is often replaced by a bioisostere to improve the molecule's pharmacological properties, such as metabolic stability or membrane permeability. The 1H-tetrazole ring is widely recognized as a classic bioisostere of the carboxylic acid group due to its similar size, shape, and acidic nature. nih.govresearchgate.netresearchgate.net

The synthesis of a 5-substituted-1H-tetrazole from a carboxylic acid typically involves its conversion into a nitrile. This can be achieved by first forming the primary amide and then subjecting it to a dehydration reaction. The resulting nitrile can then undergo a [3+2] cycloaddition reaction with an azide source, commonly sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt, to form the tetrazole ring. rsc.org This strategy allows for the incorporation of the tetrazole moiety, mimicking the parent carboxylic acid while potentially offering improved drug-like characteristics. nih.govunifi.it

Reactions on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. pharmaguideline.com The reactivity and regioselectivity of these substitutions on this compound are influenced by the existing substituents. The NH group is strongly activating and directs electrophiles to the adjacent (alpha) positions. The carboxylic acid group at C2 is deactivating and a meta-director. The phenyl group at C4 is weakly deactivating via an inductive effect but can be activating through resonance, directing ortho and para (which corresponds to the C3 and C5 positions of the pyrrole).

Considering these factors, electrophilic attack is most likely to occur at the C5 position, which is alpha to the activating nitrogen and avoids steric hindrance from the adjacent phenyl group. The C3 position is also a potential site for substitution. Common electrophilic substitution reactions for pyrroles include:

Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce halogen atoms onto the ring.

Nitration: Milder nitrating agents are required compared to benzene to avoid polymerization or oxidation of the sensitive pyrrole ring.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the ring, often at the C5 position. pharmaguideline.com The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, is a mild method to introduce a formyl group (CHO) onto the ring, typically producing a 2-formylpyrrole derivative if the position is unsubstituted. pharmaguideline.com

Alkylation and Arylation: The nitrogen atom of the pyrrole can be deprotonated with a strong base to form a pyrrolide anion, which is nucleophilic and can be alkylated or arylated at the nitrogen position. wikipedia.org

The specific conditions for these reactions would need to be optimized to account for the electronic effects of the phenyl and carboxylic acid groups on the this compound scaffold.

Nucleophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is inherently electron-rich due to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system, making it highly reactive towards electrophiles. Consequently, direct nucleophilic substitution on the carbon atoms of an unsubstituted pyrrole ring is generally unfavorable. However, the reactivity can be altered by the presence of strong electron-withdrawing groups or through modification of the pyrrole nitrogen.

The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5) and can be removed by a strong base, such as sodium hydride or butyllithium, to form the pyrrolide anion. This anion is a potent nucleophile, and subsequent reaction with an electrophile typically results in N-substitution.

While direct nucleophilic attack on the ring is rare, nucleophilic substitution can be readily achieved on side chains attached to the pyrrole ring. For instance, a common strategy involves the conversion of a chloromethyl group on the pyrrole ring into other functionalities. One documented example is the KI-mediated nucleophilic substitution that transforms a chloromethyl group into an azide, which can then be reduced to a primary amine. This amine serves as a valuable handle for further functionalization, such as amide bond formation.

Electrophilic Substitution on the Aromatic Ring of Pyrrole Derivatives

Electrophilic aromatic substitution is a characteristic reaction of pyrroles, which are significantly more reactive than benzene. nih.govresearchgate.net The nitrogen lone pair increases the electron density of the ring, facilitating attack by electrophiles. nih.gov Substitution occurs preferentially at the C2 or C5 positions (α-positions) as the resulting carbocation intermediate (sigma complex) is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the nitrogen. nih.govresearchgate.netrsc.orgnih.gov If both α-positions are occupied, substitution may occur at the C3 or C4 positions (β-positions).

In the case of this compound, the C2 position is blocked by the carboxylic acid group. Therefore, electrophilic attack is most likely to occur at the C5 position. The carboxylic acid group is electron-withdrawing and deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. Conversely, the phenyl group at C4 can also undergo electrophilic substitution, typically at its ortho and para positions, although the pyrrole ring is generally more activated and will react preferentially. Common electrophilic substitution reactions for pyrroles include:

Nitration: Using mild nitrating agents like nitric acid in acetic anhydride (HNO₃/Ac₂O).

Sulfonation: Typically achieved with a pyridine-sulfur trioxide complex (Py·SO₃) to avoid the polymerization that occurs with strong acids. nih.gov

Acylation: Friedel-Crafts acylation can be performed under mild conditions, for instance, using acetic anhydride with a mild Lewis acid catalyst. rsc.org

Halogenation: Readily occurs with reagents like NBS, NCS, or Br₂. nih.gov

The specific outcome of an electrophilic substitution on this compound will depend on the interplay between the directing effects of the C2-carboxylic acid (deactivating) and the N-H group (activating, α-directing).

Halogenation and Introduction of Halogen-Doped Pyrroles

Halogenation is a facile and common electrophilic substitution reaction for pyrroles, often proceeding without a Lewis acid catalyst. nih.gov Due to the high reactivity of the pyrrole ring, polyhalogenation is a common outcome, though reaction conditions can be controlled to achieve monohalogenation. nih.gov Typical halogenating agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), sulfuryl chloride (SO₂Cl₂), and molecular bromine. nih.gov

For pyrrole-2-carboxylic acid derivatives, another important halogenation pathway is halodecarboxylation. This reaction involves the replacement of the carboxylic acid group with a halogen atom. nih.govresearchgate.net For example, bromodecarboxylation of pyrrole-2-carboxylic acid can be achieved using molecular bromine in methanol. researchgate.net This provides a direct method to introduce a halogen at the C2 position, which is a valuable synthetic handle for further modifications, particularly in cross-coupling reactions.

The introduction of halogens into the pyrrole scaffold is a key strategy in medicinal chemistry, as halogen atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net Halogen-doped pyrroles are integral components of many bioactive natural products and synthetic anti-infective agents. rsc.org

| Reaction Type | Reagent(s) | Position of Halogenation | Reference |

| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | C4 | rsc.org |

| Electrophilic Chlorination | Sulfuryl chloride (SO₂Cl₂) | — | nih.gov |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | — | nih.gov |

| Bromodecarboxylation | Bromine (Br₂) in Methanol | C2 | researchgate.net |

| Iododecarboxylation | Iodine (I₂)/Potassium Iodide (KI) | C2 | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions of Pyrrole Carboxylic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they have been widely applied to the functionalization of pyrrole derivatives. eurekaselect.com Halogenated pyrroles, which can be synthesized as described in the previous section, are common starting materials for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organic halide. For instance, a bromo-substituted pyrrole can be coupled with an aryl or heteroaryl boronic acid to form a biaryl compound. mdpi.com This is a highly versatile reaction for modifying the this compound scaffold. A halogen could be introduced at the C5 position of the pyrrole ring or on the C4-phenyl ring, and then coupled with various boronic acids to generate diverse derivatives. Common catalysts for this transformation include palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂. mdpi.comalliedacademies.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. rsc.orgnih.gov A halogenated derivative of this compound could be reacted with various alkenes to introduce vinyl groups, which can serve as precursors for further synthetic manipulations.

The table below summarizes key features of these palladium-catalyzed reactions relevant to pyrrole derivatives.

| Reaction | Coupling Partners | Typical Catalyst | Product Feature | Reference |

| Suzuki-Miyaura | Organohalide + Boronic Acid | Pd(dppf)Cl₂ | New C-C (Aryl-Aryl) Bond | mdpi.comalliedacademies.org |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂ / Phosphine Ligands | New C-C (Aryl-Vinyl) Bond | rsc.orgnih.gov |

Functionalization Strategies for Pyrrole-Imidazole Alkaloid Synthesis

Pyrrole-imidazole alkaloids are a large family of marine natural products, many of which are derived from a common precursor, oroidin. nih.govresearchgate.net Oroidin itself consists of a 4,5-dibromo-1H-pyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group. Therefore, functionalized pyrrole-2-carboxylic acids are critical building blocks for the total synthesis of these complex and biologically active molecules.

A primary strategy for incorporating the pyrrole unit is through amide bond formation. This typically involves activating the pyrrole-2-carboxylic acid (or a derivative) and reacting it with an amine-containing imidazole fragment. A common and effective precursor for this coupling is 4,5-dibromo-2-trichloroacetylpyrrole. nih.govrsc.org The trichloroacetyl group acts as a highly activated equivalent of a carboxylic acid, reacting readily with amines to form the desired amide bond.

The synthesis of oroidin and its congeners often involves the following key steps:

Preparation of a functionalized pyrrole: This usually involves the synthesis of a di-brominated pyrrole-2-carboxylic acid equivalent, such as 4,5-dibromo-2-trichloroacetylpyrrole. rsc.org

Synthesis of the aminoimidazole portion: This fragment is often synthesized from precursors like urocanic acid. rsc.org

Coupling: The two fragments are joined via amide bond formation. nih.gov

These strategies highlight how derivatives of pyrrole-2-carboxylic acid are central to the construction of the pyrrole-imidazole alkaloid family.

Formation of Fused Heterocyclic Systems from Pyrrole Precursors

The pyrrole ring serves as a versatile template for the construction of fused heterocyclic systems through various cyclization strategies. These reactions can significantly increase molecular complexity and provide access to novel scaffolds with diverse biological properties.

Intramolecular Cyclization: Derivatives of this compound can be functionalized, particularly at the N1 position, with groups capable of undergoing intramolecular cyclization. For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates have been shown to undergo intramolecular nucleophilic or electrophilic cyclization.

Nucleophilic Cyclization: Reaction with hydrazine can lead to 6-exo-dig or 6-endo-dig cyclization, forming fused pyrrolopyrazinone systems.

Electrophilic Cyclization: Treatment with iodine results in 6-endo-dig cyclization to yield iodine-substituted pyrrolooxazinone derivatives.

Cycloaddition Reactions: N-substituted pyrroles can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the pyrrole acts as the diene component, especially when an electron-withdrawing group is present on the nitrogen. nih.gov Another powerful approach is the hetero-Diels-Alder reaction. For instance, 4-acyl-1H-pyrrole-2,3-diones can act as oxa-dienes, reacting with dienophiles to construct complex, angular tetracyclic pyrano[4,3-b]pyrroles, which are alkaloid-like structures.

Oxidative Cyclization: Oxidative cyclization of β-enaminones derived from pyrrole precursors is another route to fused systems, such as pyrrolin-4-ones. These reactions often utilize copper catalysts and can be highly efficient.

Derivatization for Enhanced Biological Screening and Target Identification

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.net Derivatization of a lead compound like this compound is a cornerstone of drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties.

A common and effective derivatization strategy is the conversion of the carboxylic acid to a library of amides or esters. The synthesis of pyrrole-2-carboxamides , in particular, is a well-established approach for developing potent antibacterial agents that target bacterial DNA gyrase. rsc.org By reacting the carboxylic acid with a diverse set of amines, a large number of analogs can be generated for biological screening.

Another key strategy is the modification of the pyrrole and phenyl rings through the reactions described previously (e.g., halogenation, cross-coupling). Introducing different substituents at various positions allows for a systematic exploration of the structure-activity relationship (SAR). For example, studies on pyrrole derivatives as COX enzyme inhibitors have shown that specific substitutions on the N1- and C5-phenyl rings can modulate inhibitory potency and selectivity for COX-1 versus COX-2. The introduction of halogen atoms has also been identified as a beneficial modification for enhancing the biological activity of pyrrole-based compounds. researchgate.net This systematic derivatization is crucial for identifying novel drug candidates and elucidating their molecular targets.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-phenyl-1H-pyrrole-2-carboxylic acid and its derivatives. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For the parent compound, this compound, the spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons, the phenyl ring protons, the N-H proton of the pyrrole, and the carboxylic acid proton.

In derivatives, such as ethyl 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylate, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals. For instance, the aromatic protons appear in the range of δ 7.0-7.5 ppm. biomedres.us The methylene (B1212753) protons of the chlorobenzyl group are observed as a singlet at approximately δ 4.9 ppm, while the ethyl ester protons present as a quartet around δ 3.7 ppm and a triplet near δ 1.3 ppm. biomedres.us For amide derivatives, the N-H proton of the amide group can be observed at a downfield chemical shift, for example, at δ 9.3 ppm in the spectrum of 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-phenyl-1H-pyrrole-2-carboxamide. biomedres.us

Table 1: Representative ¹H NMR Data for Derivatives of this compound

| Compound | Functional Group Protons | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| Ethyl 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylate | Aromatic CH | 7.0-7.5 | Multiplet |

| CH₂-Ar | 4.9 | Singlet | |

| OCH₂CH₃ | 3.7 | Quartet | |

| OCH₂CH₃ | 1.3 | Triplet | |

| 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-phenyl-1H-pyrrole-2-carboxamide | Amide NH | 9.3 | Triplet |

| Ar-CH₂-N (pyrrole) | 4.8 | Singlet | |

| NH-CH₂-Ar | 4.2 | Doublet |

Data is illustrative and based on reported values for similar structures. biomedres.us

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The carboxyl carbon atom of carboxylic acids typically resonates in the downfield region of the spectrum, generally between 165 and 185 ppm. libretexts.orgoregonstate.edu For derivatives like amides, the amide carbonyl carbon appears at a similar downfield chemical shift, for example at δ 162.4 ppm for 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-phenyl-1H-pyrrole-2-carboxamide. biomedres.us

The carbon atoms of the pyrrole and phenyl rings will appear in the aromatic region of the spectrum. In the case of ethyl 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylate, the carbons of the aromatic rings and the pyrrole ring are observed in the range of δ 111.8-136.2 ppm. biomedres.us The methylene carbon of the benzyl (B1604629) group and the carbons of the ethyl ester are found further upfield. biomedres.us

Table 2: Representative ¹³C NMR Data for Derivatives of this compound

| Compound | Carbon Atom | Chemical Shift (δ ppm) |

|---|---|---|

| Ethyl 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylate | C=O (ester) | 159.8 |

| Aromatic/Pyrrole C | 111.8-136.2 | |

| OCH₂CH₃ | 60.2 | |

| CH₂-Ar | 54.9 | |

| OCH₂CH₃ | 13.8 | |

| 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-phenyl-1H-pyrrole-2-carboxamide | C=O (amide) | 162.4 |

| Aromatic/Pyrrole C | 113.6-157.2 | |

| OCH₃ | 55.6 | |

| Ar-CH₂-N (pyrrole) | 54.7 |

Data is illustrative and based on reported values for similar structures. biomedres.us

For complex derivatives or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish long-range correlations between protons and carbons, which is particularly useful for identifying quaternary carbons and confirming the connectivity of different structural fragments. princeton.edu For instance, an HMBC experiment would show a correlation between the pyrrole N-H proton and the carboxylic carbon, confirming their proximity. Similarly, the Total Correlation Spectroscopy (TOCSY) experiment can reveal correlations between all protons within a spin system, helping to identify the complete proton network of the pyrrole and phenyl rings. princeton.edu

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₁₁H₉NO₂, the expected molecular weight is approximately 187.19 g/mol . biosynth.com Electron Ionization Mass Spectrometry (EIMS) of derivatives of this compound typically shows a prominent molecular ion peak ([M]⁺), which confirms the molecular weight of the synthesized compound. biomedres.us For example, the EIMS spectrum of 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-phenyl-1H-pyrrole-2-carboxamide shows a molecular ion peak at m/z 430. biomedres.us High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Table 3: Mass Spectrometry Data for this compound and a Derivative

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed [M]⁺ (m/z) |

|---|---|---|---|

| This compound | C₁₁H₉NO₂ | 187.19 | 187 |

Observed [M]⁺ for the parent compound is based on typical fragmentation patterns, while the derivative data is from reported experimental values. biomedres.usbiosynth.com

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carboxyl group typically appears as a strong band between 1710 and 1760 cm⁻¹. libretexts.org The exact position depends on whether the acid exists as a monomer or a dimer, with the dimeric form absorbing at a lower frequency. libretexts.org The N-H stretching vibration of the pyrrole ring is expected in the region of 3200-3500 cm⁻¹.

A study on pyrrole-2-carboxylic acid confirmed the formation of cyclic dimers in the solid state through IR and Raman spectroscopy. researchgate.net The carbonyl (C=O) stretching band was observed around 1710 cm⁻¹, indicative of the dimeric form. researchgate.net Raman spectroscopy is also a valuable tool for characterizing the vibrational modes of these molecules, often providing complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. core.ac.uk

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching (H-bonded) | 2500-3300 (broad) |

| Pyrrole N-H | Stretching | 3200-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Carboxylic Acid) | Stretching (Dimeric) | ~1710 |

Expected ranges are based on typical values for these functional groups and data from related compounds. libretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Dimer Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For carboxylic acids, this technique is particularly insightful for analyzing intermolecular interactions, such as hydrogen bonding and the formation of dimers.

Theoretical studies on dimers of pyrrole-2-carboxylic acid have been conducted to analyze the influence of the pyrrole π-electron system on the carboxylic groups connected by double O-H···O hydrogen bonds. nih.gov Such computational analyses, in conjunction with experimental X-ray diffraction data, provide a comprehensive understanding of the supramolecular assembly of these molecules in the solid state.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is directly related to the energy difference between these states, providing valuable information about the molecule's electronic structure, particularly the presence of chromophores and conjugated systems.

For this compound, the key chromophores are the phenyl group and the pyrrole ring, which together form a conjugated π-electron system. The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the phenyl and pyrrole rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the absorption of light to occur at longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores.

While specific experimental data for the UV absorption maximum (λmax) of this compound is not widely published, data from structurally related compounds can provide an expected range. For instance, studies on similar aromatic and heterocyclic systems, such as 1-alkenyl-substituted-1,2,3-triazoles with phenyl groups, show absorption maxima (λmax) in the range of 248–312 nm. semanticscholar.org It is anticipated that this compound would exhibit strong absorption in this region of the near-UV spectrum due to its conjugated system. The presence of the carboxylic acid group, an auxochrome, may also slightly modify the absorption profile.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore System | Expected Absorption Range (λmax) |

|---|

Note: The expected absorption range is an estimate based on data from structurally similar compounds. semanticscholar.org

Chromatographic Techniques for Purity Assessment and Analysis

Chromatography is an essential tool for the separation, identification, and purification of compounds. For a substance like this compound, a variety of high-performance chromatographic techniques are employed to ensure its purity and confirm its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For carboxylic acids, the pH of the mobile phase is often acidified (e.g., with formic acid or acetic acid) to suppress the ionization of the carboxyl group, which results in better retention and improved peak shape. A typical mobile phase might consist of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification, HPLC is often coupled with a mass spectrometer. LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing both retention time data and mass-to-charge ratio (m/z) information. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft method suitable for polar molecules.

In the analysis of this compound, LC-MS can confirm the molecular weight of the compound. The calculated molecular weight is 187.06 g/mol . Using ESI in positive ion mode, the compound is typically observed as the protonated molecule [M+H]⁺. Experimental data confirms this, showing a detected mass-to-charge ratio of 188.25 for the [M+H]⁺ ion of this compound. unipr.it This technique is also invaluable for identifying derivatives, such as its methyl ester, and for tracking the progress of chemical reactions. For example, the LC-MS analysis of a related derivative, 3-dimethylamino-4-phenyl-1H-pyrrole-2-carboxylic acid methyl ester, showed an [M+H]⁺ ion at m/z 245, corresponding to its molecular weight of 244 g/mol . semanticscholar.orglac-bac.gc.ca

Table 2: Representative LC-MS Data for this compound and a Derivative

| Compound | Molecular Formula | Calculated Mass ( g/mol ) | Ionization Mode | Observed Ion | Observed m/z | Reference |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₉NO₂ | 187.06 | ESI (+) | [M+H]⁺ | 188.25 | unipr.it |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC-MS is challenging. The compound typically requires a derivatization step to increase its volatility and thermal stability. A common method is esterification, for example, converting the carboxylic acid to its methyl ester. This derivative is more amenable to GC analysis. The mass spectrometer then fragments the eluted compound in a reproducible manner, generating a unique mass spectrum (fingerprint) that can be used for identification by comparing it to spectral libraries.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. A UPLC method for this compound would offer advantages in terms of throughput for purity checks and quantitative analysis, allowing for rapid separation from impurities and starting materials.

Computational Chemistry and in Silico Studies of 4 Phenyl 1h Pyrrole 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to pyrrole-based compounds to predict their geometries, energies, and spectroscopic properties with a high degree of accuracy.

Conformational Analysis of Pyrrole (B145914) Carboxylic Acids

The conformational preferences of pyrrole carboxylic acids are a key determinant of their physical and biological properties. DFT calculations have been instrumental in exploring the potential energy surfaces of these molecules to identify stable conformers. For 2-acylpyrroles, which share structural similarities with 4-phenyl-1H-pyrrole-2-carboxylic acid, DFT studies have predicted the existence of two stable rotameric forms: syn and anti-conformers. longdom.org The syn-conformation is often stabilized by the formation of doubly hydrogen-bonded cyclic dimers. longdom.org

Theoretical calculations and crystal structure data indicate that the carbonyl group generally adopts the same plane as the pyrrole ring. researchgate.net The rotational barrier between conformers can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance from substituents. Understanding the relative energies and populations of different conformers is crucial for predicting their reactivity and interactions with biological targets.

π-Electron Delocalization Studies within Pyrrole Rings

The aromaticity of the pyrrole ring is a defining feature that influences its reactivity and stability. DFT calculations provide valuable tools to quantify the extent of π-electron delocalization, a key indicator of aromaticity. The nitrogen atom in the pyrrole ring contributes its lone pair of electrons to the aromatic system, resulting in a six-π-electron system that satisfies Hückel's rule. libretexts.org

Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are commonly calculated using DFT to estimate π-electron delocalization. researchgate.net Studies on pyrrole-2-carboxylic acid have shown that the pyrrole moiety influences the π-electron delocalization and, consequently, the strength of hydrogen bonds formed by the molecule. researchgate.net The substituent at the 2-position of the pyrrole ring can significantly impact the aromatic character, with electron-withdrawing groups generally increasing π-electron delocalization. longdom.org

Vibrational Frequency Predictions and Characterization

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical spectra are invaluable for the assignment of experimental vibrational bands to specific molecular motions.

For pyrrole-2-carboxylic acid, DFT calculations at the B3LYP/6-311+G(d) level have been used to propose a complete vibrational assignment for both s-cis and s-trans conformers. researchgate.net The accuracy of these predictions is often enhanced by scaling the calculated frequencies to account for anharmonicity and other systematic errors. Such studies provide a detailed picture of the molecule's vibrational modes, which can be correlated with its structural features and intermolecular interactions. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Binding Energetics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and binding energetics of a ligand-receptor complex.

While specific MD simulation data for this compound is not extensively detailed in the provided context, the methodology is broadly applicable. For a given biological target, MD simulations can be used to:

Assess the stability of the docked pose: By simulating the ligand-protein complex in a solvent environment, one can observe whether the initial docked conformation is stable over time.

Calculate binding free energies: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), MD simulations can provide quantitative estimates of the binding affinity.

Identify key interactions: The trajectory from an MD simulation can be analyzed to identify persistent hydrogen bonds, hydrophobic contacts, and other interactions that contribute to binding.

These simulations offer a dynamic perspective that complements the static picture provided by molecular docking. nih.gov

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a widely used tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

For derivatives of this compound, molecular docking studies can be employed to predict their interactions with various biological targets. For instance, docking studies of related pyrrole derivatives have been used to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX) and cyclin-dependent kinase 2 (CDK2). researchgate.netnih.gov The process typically involves:

Preparation of the ligand and receptor: This includes generating a 3D structure of the ligand and preparing the protein structure, often from the Protein Data Bank (PDB), by adding hydrogen atoms and assigning charges.

Defining the binding site: The region of the protein where the ligand is expected to bind is defined.

Running the docking algorithm: The software samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

Analysis of the results: The top-scoring poses are analyzed to identify plausible binding modes and key interactions. mdpi.com

The results of molecular docking can provide valuable hypotheses about the mechanism of action of a compound and guide further experimental studies. vlifesciences.com

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development

Structure-Activity Relationship (SAR) modeling is the process of relating the chemical structure of a molecule to its biological activity. collaborativedrug.com By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key structural features required for biological activity.

Pharmacophore modeling is a key component of SAR studies. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For a series of this compound analogs, a pharmacophore model could be developed based on their activities against a particular target. nih.gov This model would define the spatial arrangement of essential features required for activity. Such a model can then be used to:

Virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are likely to be active.

Guide the design of new analogs with improved potency and selectivity.

Understand the key interactions between the ligands and the target receptor. dovepress.com

The development of robust SAR and pharmacophore models is an iterative process that combines computational modeling with experimental validation. nih.gov

Thermochemical Studies on Pyrrole Carboxylic Acids

A pivotal study in this area involved a combined experimental and computational investigation into the molecular energetics of 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid. This research provides a robust baseline for understanding the thermochemical landscape of substituted pyrrole carboxylic acids.

Detailed Research Findings

The standard molar enthalpies of formation in the gaseous phase are key indicators of a molecule's thermodynamic stability. For 2-pyrrolecarboxylic acid, a combined approach of static bomb combustion calorimetry and Knudsen mass-loss effusion techniques has been employed to determine its key thermochemical parameters. These experimental values have been further substantiated by computational calculations.

The G3(MP2)//B3LYP composite method is a high-accuracy computational approach for calculating thermochemical data. It involves geometry optimization at the B3LYP/6-31G(d) level, followed by a series of single-point energy calculations at higher levels of theory to approximate the QCISD(T)/G3large level. This method has been shown to yield results for enthalpies of formation that are in close agreement with experimental data for a wide range of organic molecules.

For 2-pyrrolecarboxylic acid, the experimentally determined standard molar enthalpy of formation in the gaseous phase at 298.15 K is -(286.3 ± 1.7) kJ·mol⁻¹. The G3(MP2)//B3LYP calculated value shows excellent agreement with this experimental result. Similarly, the standard molar enthalpy of sublimation, a measure of the energy required for a substance to transition from a solid to a gaseous state, has been experimentally determined.

The energetic effect of substituents on the pyrrole ring can be analyzed by comparing the enthalpies of formation of the parent compound with its substituted derivatives. For instance, the introduction of a methyl group at the N1 position in 1-methyl-2-pyrrolecarboxylic acid leads to a slightly more negative enthalpy of formation, indicating a small stabilizing effect.

While specific computational studies on the thermochemistry of this compound are scarce, the effect of the phenyl substituent can be inferred from studies on other phenyl-substituted heterocyclic compounds. The introduction of a phenyl group is generally expected to have a significant impact on the enthalpy of formation, primarily due to the energetic contribution of the C-C bond formation between the pyrrole and phenyl rings and the delocalization effects between the two aromatic systems. Further computational investigations are necessary to precisely quantify the thermochemical parameters for this compound.

Interactive Data Table of Thermochemical Properties of Pyrrole Carboxylic Acids

Biological Activity and Mechanism of Action Studies of 4 Phenyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Anti-inflammatory Properties and Modulatory Effects

Pyrrole-containing compounds are recognized for their anti-inflammatory potential, with some derivatives being established non-steroidal anti-inflammatory drugs (NSAIDs) such as tolmetin and ketorolac. nih.gov Research into novel pyrrole (B145914) derivatives has focused on their ability to inhibit key enzymes in the inflammatory pathway, primarily cyclooxygenase (COX) enzymes.

A series of N-pyrrolylcarboxylic acids have been identified as potent inhibitors of COX-2, an enzyme induced during inflammation that is responsible for the production of prostaglandins. nih.gov For instance, the compound 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-4-methylsulfanyl-butyric acid, a derivative of N-pyrrolylcarboxylic acid, has been investigated for its anti-inflammatory effects. researchgate.net Fused pyrrole derivatives, specifically certain pyrrolopyridines, have also demonstrated promising in vitro pro-inflammatory cytokine inhibitory activity and in vivo anti-inflammatory effects. dntb.gov.ua Docking studies of these active molecules have revealed a novel binding pose within the COX-2 binding site, suggesting a direct mechanism of inhibition. dntb.gov.ua

Furthermore, the design of novel N-pyrrole carboxylic acid derivatives has been guided by quantitative structure-activity relationship (QSAR) models to enhance their anti-inflammatory effects by targeting both COX-1 and COX-2 enzymes. nih.gov This dual inhibition can be advantageous in certain inflammatory conditions. Some synthesized compounds, particularly those with an acetic acid group at position 1, have shown high activity against both COX-2 and COX-1. nih.gov

Analgesic Effects and Investigation of Pain Management Pathways

The analgesic properties of 4-phenyl-1H-pyrrole-2-carboxylic acid derivatives are often linked to their anti-inflammatory actions. By inhibiting prostaglandin synthesis, these compounds can reduce the sensitization of nociceptors, thereby alleviating pain.

A class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile group has been evaluated for analgesic activity. unina.it In vivo studies using the acetic acid-induced writhing test in mice, a model for inflammatory pain, demonstrated that these compounds can significantly reduce pain responses. unina.it One particular derivative, compound 1c , showed a potent anti-nociceptive profile comparable to that of marketed reference drugs. unina.it

Research on new pyrrole derivatives of phencyclidine has also explored their effects on acute and chronic pain. nih.gov One such derivative, 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole, was found to be effective in both acute thermal pain (tail immersion test) and acute and chronic chemical pain (formalin test) models in mice. nih.gov The addition of a methyl group on the phenyl ring, along with the pyrrole substitution, appeared to be crucial for its analgesic efficacy. nih.gov

Six novel pyrrolic compounds were investigated for their analgesic properties against chemical stimuli in experimental models. pensoft.net While these compounds demonstrated analgesic activity in the formalin test, they did not show antinociceptive effects against thermal stimuli in the tail-flick test, suggesting a potential peripheral mechanism of action. pensoft.net

Antimicrobial Activity Investigations

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In one study, ten novel 4-phenylpyrrole-2-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. researchgate.net Among these, compounds 5c and 5e were the most effective against Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6.05 to 6.25 µg/mL. researchgate.net Another series of pyrrole-2-carboxamide derivatives also showed potent antibacterial activity, with compounds 4a, 4c, 4f, 4g, 4h, 4i, and 4j exhibiting MIC values in the range of 1.02-6.35 µg/mL against Gram-negative bacteria. researchgate.net Specifically, carboxamide 4i was a potent antibacterial agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.net

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were also synthesized and tested for their antibacterial properties. mdpi.com Some of these compounds displayed good activity against Staphylococcus aureus, with compound 5a4 showing the best inhibition with an MIC value of 64 μg/mL. mdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5c | Gram-negative strains | 6.05-6.25 |

| 5e | Gram-negative strains | 6.05-6.25 |

| 4i | Klebsiella pneumoniae | 1.02 |

| 4i | Escherichia coli | 1.56 |

| 4i | Pseudomonas aeruginosa | 3.56 |

| 5a4 | Staphylococcus aureus | 64 |

The antifungal potential of this compound derivatives has been investigated against various fungal pathogens. A series of novel aromatic carboxylic acid amides were synthesized and tested against six phytopathogenic fungi. nih.gov Many of these compounds displayed moderate to good activity. nih.gov For instance, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c ) exhibited the highest antifungal activity against Pythium aphanidermatum and Rhizoctonia solani, with EC50 values of 16.75 µg/mL and 19.19 µg/mL, respectively. nih.gov

Another study on new pyrrole derivatives connected with a thiazole moiety found that compound 3c , which incorporates a 4-hydroxyphenyl ring, was highly active against Candida albicans. researchgate.net This suggests that the 4-hydroxyphenyl group may be an important pharmacophoric feature for antifungal activity against this particular yeast. researchgate.net

In a different study, newly synthesized pyrroles and fused pyrroles were evaluated for their antifungal activity. tandfonline.com Some of these compounds showed promising results against various fungal species.

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| 3c (N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide) | Pythium aphanidermatum | 16.75 |

| 3c (N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide) | Rhizoctonia solani | 19.19 |

Derivatives of this compound have emerged as a promising class of compounds in the search for new anti-tuberculosis agents. Several studies have demonstrated their potent in vitro activity against Mycobacterium tuberculosis.

A series of pyrrole-2-carboxamides were designed and showed potent anti-TB activity with MIC values less than 0.016 μg/mL and low cytotoxicity. nih.gov The structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, and attaching bulky substituents to the carboxamide, significantly improved the anti-TB activity. nih.gov Compound 32 from this series displayed excellent activity against drug-resistant tuberculosis. nih.gov The target of these pyrrole-2-carboxamides was identified as the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids. nih.gov

Another study evaluated known antifungal pyrrole derivatives and newly synthesized compounds against Mycobacterium tuberculosis CIP 103471. researchgate.net The majority of the tested compounds were effective antimycobacterial agents, with MIC values ranging from 0.5 to 32 μg/mL. researchgate.net

Furthermore, four compounds derived from 1H-pyrrole-2-carboxylate were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov One of these compounds, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), exhibited an MIC value of 0.7 µg/mL. nih.gov

| Compound/Series | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyrrole-2-carboxamides (most compounds) | M. tuberculosis | < 0.016 |

| Antifungal pyrrole derivatives | M. tuberculosis CIP 103471 | 0.5 - 32 |

| ENBHEDPC | M. tuberculosis H37Rv | 0.7 |

The ability of bacteria to form biofilms presents a significant challenge in treating infections. Pyrrole-2-carboxylic acid (PCA) has been investigated for its efficacy in preventing biofilm formation by pathogenic bacteria.